![molecular formula C24H22N4O4 B2542588 N-(2,6-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1112408-81-7](/img/structure/B2542588.png)
N-(2,6-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
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Description
N-(2,6-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- T2288 and its derivatives have been synthesized and screened for antibacterial properties . Some compounds exhibited significant activity against bacterial strains, making them potential candidates for novel antimicrobial agents.
- Researchers have investigated T2288 derivatives for antifungal activity. These compounds could serve as alternatives to existing antifungal drugs, especially in the face of increasing antimicrobial resistance .
- T2288 derivatives were also evaluated for anthelmintic (anti-parasitic) effects. Their activity against helminthic parasites suggests potential use in veterinary medicine or as leads for drug development .
- Molecular docking simulations were performed to understand the binding interactions of T2288 derivatives with target proteins. Active compounds showed similar binding poses to standards, indicating their potential efficacy .
- Interestingly, compound 6c from the T2288 series demonstrated good stickiness and finger rhythm without dense dust in latent fingerprint analysis. It can be used to detect fingerprints on various flat surfaces, making it valuable for forensic applications .
- Although not directly related to biological activity, T2288 derivatives have been studied in the context of dye-sensitized solar cells (DSSCs). These compounds exhibit donor-acceptor properties and could contribute to improving solar cell efficiency .
Antibacterial Activity
Antifungal Properties
Anthelmintic Activity
Molecular Docking Studies
Latent Fingerprint Analysis
Dye-Sensitized Solar Cells (DSSCs)
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-15-5-4-6-16(2)22(15)25-20(29)14-28-13-18(9-12-21(28)30)24-26-23(27-32-24)17-7-10-19(31-3)11-8-17/h4-13H,14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQBOFVFJQPPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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